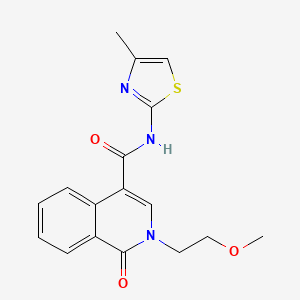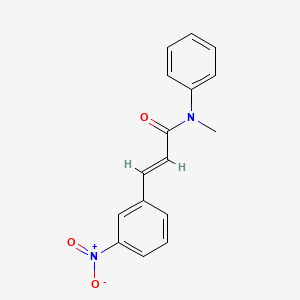![molecular formula C23H23N5O4 B11016412 3-[2-(1H-indol-1-yl)ethyl]-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11016412.png)
3-[2-(1H-indol-1-yl)ethyl]-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({3-[2-(1H-INDOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE is a complex organic compound that features an indole moiety, an oxadiazole ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[2-(1H-INDOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the indole and oxadiazole intermediates with phenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[2-(1H-INDOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives
Scientific Research Applications
N-[2-({3-[2-(1H-INDOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-({3-[2-(1H-INDOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the cyclooxygenase (COX) pathway or the mitogen-activated protein kinase (MAPK) pathway
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its potential antiviral activity.
Uniqueness
N-[2-({3-[2-(1H-INDOL-1-YL)ETHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-PHENOXYACETAMIDE is unique due to its combination of an indole moiety, an oxadiazole ring, and a phenoxyacetamide group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(2-indol-1-ylethyl)-N-[2-[(2-phenoxyacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c29-21(16-31-18-7-2-1-3-8-18)24-12-13-25-22(30)23-26-20(27-32-23)11-15-28-14-10-17-6-4-5-9-19(17)28/h1-10,14H,11-13,15-16H2,(H,24,29)(H,25,30) |
InChI Key |
MUMPPWNTBMFIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)CCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11016331.png)

![7,8-bis[(2-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11016345.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11016347.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11016362.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxy-2-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016378.png)
![9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11016390.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11016396.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11016410.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11016413.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11016426.png)

